Atuveciclib

Übersicht

Beschreibung

Atuveciclib, auch bekannt als BAY 1143572, ist ein potenter und hochspezifischer Inhibitor der Cyclin-abhängigen Kinase 9 (CDK9). CDK9 ist ein wichtiger Regulator der Transkriptionselongation und beteiligt an der Regulation der Genexpression. This compound hat in präklinischen und klinischen Studien vielversprechende Ergebnisse für die Behandlung verschiedener Krebsarten gezeigt, insbesondere bei solchen mit Überxpression des MYC-Onkogens .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere wichtige Schritte, die von dem kommerziell erhältlichen 2,4-Dichlor-1,3,5-Triazin ausgehen. Die Verbindung wird mit einem geeigneten Anilin unter basischen Bedingungen umgesetzt, um das entsprechende N-Aryl-4-Chlor-1,3,5-Triazin-2-amin zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strenger Qualitätskontrolle, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Atuveciclib involves several key steps, starting from commercially available 2,4-dichloro-1,3,5-triazine. The compound is reacted with a suitable aniline under basic conditions to give the corresponding N-aryl-4-chloro-1,3,5-triazin-2-amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Atuveciclib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die Sulfoximingruppe modifizieren und die Aktivität der Verbindung verändern.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Triazinring, was zur Bildung verschiedener Analoga führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile Reagenzien unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Derivate, reduzierte Formen und verschiedene substituierte Analoga, die jeweils unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von CDK9 bei der Transkriptionsregulation zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Genexpression und die Zellzyklusregulation.

Medizin: Befindet sich in klinischen Studien zur Behandlung von Krebs, insbesondere bei MYC-Überxpression. .

Wirkmechanismus

Atuveciclib entfaltet seine Wirkung durch selektive Hemmung von CDK9, einem Schlüsselbestandteil des positiven Transkriptionselongationsfaktors b (P-TEFb) Komplexes. CDK9 phosphoryliert die carboxyterminale Domäne der RNA-Polymerase II, was die Transkriptionselongation erleichtert. Die Hemmung von CDK9 durch this compound führt zur Herunterregulation kurzlebiger antiapoptotischer Proteine und Onkogene wie MYC und MCL1, was zur Apoptose von Krebszellen führt .

Wirkmechanismus

Atuveciclib exerts its effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. CDK9 phosphorylates the carboxy-terminal domain of RNA polymerase II, facilitating transcriptional elongation. Inhibition of CDK9 by this compound leads to the downregulation of short-lived anti-apoptotic proteins and oncogenes such as MYC and MCL1, inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Atuveciclib wird mit anderen CDK9-Inhibitoren verglichen, wie zum Beispiel:

Dinaciclib: Ein Pan-CDK-Inhibitor mit breiterer Aktivität, aber höherer Toxizität.

Flavopiridol: Ein weiterer CDK9-Inhibitor mit einer anderen chemischen Struktur und einem anderen klinischen Profil.

VIP152: Ein hochspezifischer CDK9-Inhibitor mit verbessertem therapeutischem Index und Wirksamkeit in präklinischen Modellen .

This compound zeichnet sich durch seine hohe Selektivität für CDK9, seine günstigen pharmakokinetischen Eigenschaften und seine vielversprechende klinische Wirksamkeit aus .

Biologische Aktivität

Atuveciclib, also known as BAY 1143572, is a novel, orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcription by phosphorylating RNA polymerase II. This compound is currently under investigation in clinical trials for various malignancies, including acute leukemia and triple-negative breast cancer (TNBC). The biological activity of this compound has been extensively studied, revealing its potential as an effective therapeutic agent in oncology.

This compound selectively inhibits CDK9, leading to the dephosphorylation of RNA polymerase II on serine 2, which is crucial for transcriptional elongation. This inhibition results in decreased expression of oncogenes such as MYC and MCL1, both of which are associated with tumorigenesis and poor prognosis in several cancers .

Key Molecular Effects

- Dephosphorylation of RNA Polymerase II : Treatment with this compound leads to a time-dependent reduction in phosphorylated serine 2 (pSer2) levels of RNA Pol II, while not affecting serine 5 phosphorylation .

- Downregulation of Oncogenes : Significant reductions in MYC and MCL1 protein levels have been observed following treatment with this compound .

Antitumor Efficacy

This compound has demonstrated potent antitumor effects across various cancer types:

- Pancreatic Cancer : this compound sensitizes pancreatic ductal adenocarcinoma (PDAC) cells to TRAIL-induced apoptosis by inhibiting pro-survival proteins such as cFlip and Mcl-1. This combination treatment significantly reduced cell viability and enhanced apoptosis markers like cleaved PARP .

- Triple-Negative Breast Cancer (TNBC) : In TNBC models, this compound inhibited mammosphere formation and reduced the population of cancer stem-like cells (CSLCs), indicating its potential to target aggressive cancer phenotypes. Additionally, it enhanced the efficacy of conventional chemotherapeutics like cisplatin and doxorubicin .

Case Studies and Clinical Trials

This compound is currently being evaluated in phase I clinical trials (NCT01938638, NCT02345382) for its safety and efficacy in patients with advanced solid tumors and hematologic malignancies. Early results suggest promising anti-tumor activity, particularly in CDK9-high expressing cancers .

Summary of Biological Activity Studies

Eigenschaften

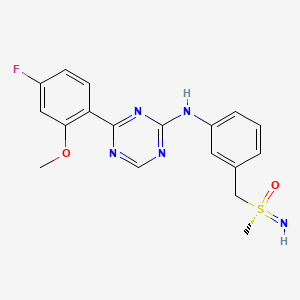

IUPAC Name |

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWKGTGIJRCOOM-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@](=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414943-94-4 | |

| Record name | Atuveciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATUVECICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Q7F59W0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.